
3-(Dimethoxymethyl)hepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxymethyl)hepta-2,4-diene is an organic compound characterized by the presence of two methoxy groups attached to a hepta-2,4-diene backbone. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)hepta-2,4-diene can be achieved through various methods. One common approach involves the reaction of an allylic halide with a suitable base to form the conjugated diene. For instance, the free radical halogenation of an allylic carbon followed by elimination can yield the desired diene . Another method includes the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)hepta-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in the diene can be oxidized or reduced under appropriate conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Halogenation: Reagents like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Hydrogenation: Catalysts like palladium or platinum under hydrogen gas.
Oxidation: Reagents like potassium permanganate or ozone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield dihalogenated products, while hydrogenation can result in the formation of saturated hydrocarbons.
Scientific Research Applications
3-(Dimethoxymethyl)hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)hepta-2,4-diene involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in reactions that involve the formation of carbocations or radicals. The methoxy groups can stabilize these intermediates through resonance and inductive effects, influencing the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene, a key monomer in natural rubber.
2,5-Heptadiene: A non-conjugated diene with similar structural features but different reactivity
Uniqueness
3-(Dimethoxymethyl)hepta-2,4-diene is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, making it suitable for specific applications that other dienes may not be able to achieve.
Properties
CAS No. |
56790-54-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(dimethoxymethyl)hepta-2,4-diene |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-9(6-2)10(11-3)12-4/h6-8,10H,5H2,1-4H3 |
InChI Key |
BSFWKMMMUMZGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=CC)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


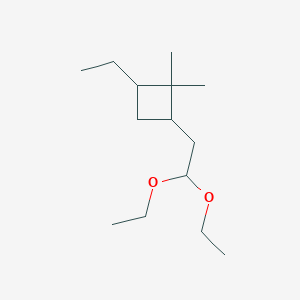
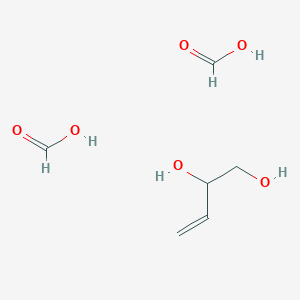

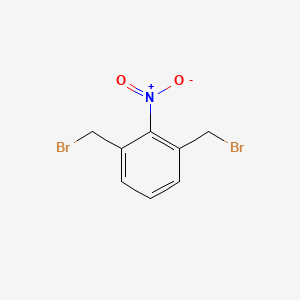
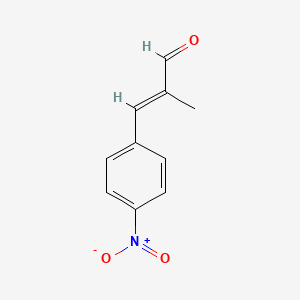
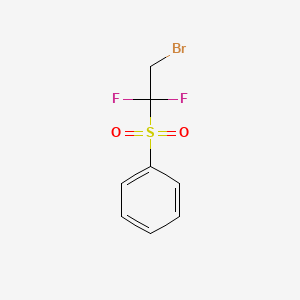
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
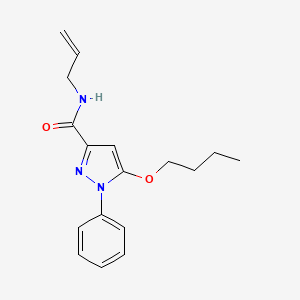
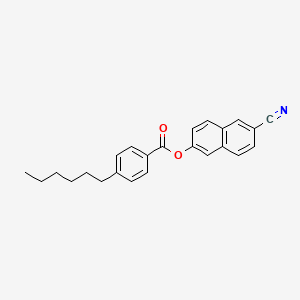
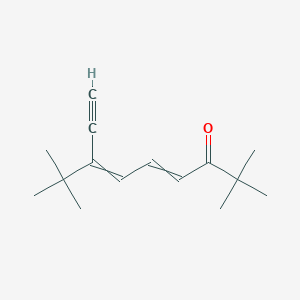

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)


